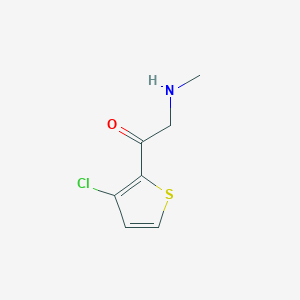

1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one

Description

Properties

Molecular Formula |

C7H8ClNOS |

|---|---|

Molecular Weight |

189.66 g/mol |

IUPAC Name |

1-(3-chlorothiophen-2-yl)-2-(methylamino)ethanone |

InChI |

InChI=1S/C7H8ClNOS/c1-9-4-6(10)7-5(8)2-3-11-7/h2-3,9H,4H2,1H3 |

InChI Key |

XYHDVUGQIUXRPX-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)C1=C(C=CS1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one can be synthesized through a multi-step process involving the following key steps:

Chlorination of Thiophene: Thiophene is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 3-position of the thiophene ring.

Formation of Ethanone Moiety: The chlorinated thiophene is then reacted with an appropriate ketone precursor, such as acetyl chloride, under Friedel-Crafts acylation conditions to form the ethanone moiety.

Introduction of Methylamino Group:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used industrial methods include continuous flow reactors and batch reactors, depending on the scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Ammonia, thiols, dimethylformamide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino-substituted thiophenes, thiol-substituted thiophenes.

Scientific Research Applications

1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Aryl Groups

1-(2-(Methylamino)phenyl)ethan-1-one

- Structure : Replaces the 3-chlorothiophen-2-yl group with a phenyl ring.

- Absence of chlorine may lower electrophilicity and alter metabolic stability .

1-(3-Amino-6-(5-chlorothiophen-2-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one (6a)

- Structure : Incorporates a 5-chlorothiophen-2-yl group within a fused furopyridine scaffold.

- The chlorine position on thiophene (5- vs. 3-) may influence steric and electronic effects .

Phenylephrine Related Compound C (1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride)

Functional Analogues with Bioactive Moieties

VNI Derivatives (e.g., (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol)

- Structure: Contains a dichlorophenyl group and imidazole instead of thiophene and methylamino.

- Key Differences :

Prothioconazole Intermediate (1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one)

Physicochemical Properties and Spectral Data

While direct data for 1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one is unavailable, comparisons can be drawn from related compounds:

- Thiophene vs. Phenyl Effects : Thiophene’s electron-rich nature may downfield-shift carbonyl carbon signals compared to phenyl analogs .

Antifungal Potential

- Triazole and Imidazole Derivatives: Compounds like VNI derivatives and prothioconazole intermediates exhibit potent antifungal activity by targeting CYP51.

- Thiophene-Containing Analogs : highlights fused thiophene derivatives with antibacterial properties, suggesting that the chlorothiophene moiety could enhance antimicrobial activity .

Biological Activity

1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one, with the CAS number 1498950-66-5, is a compound of interest due to its unique structural features and potential biological activities. This compound belongs to the class of thiophenes, which are known for their diverse applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C₇H₈ClNOS

- Molecular Weight : 189.66 g/mol

- Structure : The compound features a chlorinated thiophene ring and a methylamino group attached to an ethanone backbone.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions may modulate various biochemical pathways, influencing physiological responses. However, detailed studies are required to elucidate the exact mechanism of action.

In Vitro Studies

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown promise against various bacterial strains, suggesting potential applications in treating infections.

- Cytotoxic Effects : Preliminary cytotoxicity assays indicate that these compounds can inhibit cell proliferation in cancer cell lines, warranting further investigation into their anticancer properties.

Case Studies

A notable study examined the effects of structurally related thiophene derivatives on cancer cell lines. The results demonstrated that certain derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the MAPK pathway. This suggests that this compound may also possess similar properties.

| Study | Findings |

|---|---|

| Cytotoxicity Assay on WI38 Fibroblasts | IC50 values indicated significant cytotoxicity at concentrations below 10 µg/ml. |

| Antimicrobial Testing | Effective against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/ml. |

Potential Therapeutic Applications

Given its biological activity, this compound could be explored for various therapeutic applications, including:

- Antibiotic Development : Due to its antimicrobial properties.

- Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.